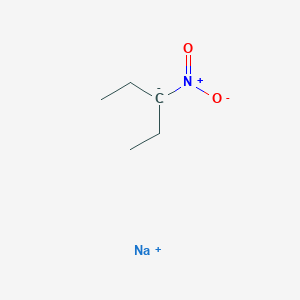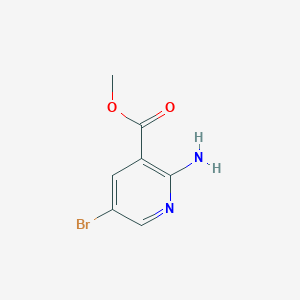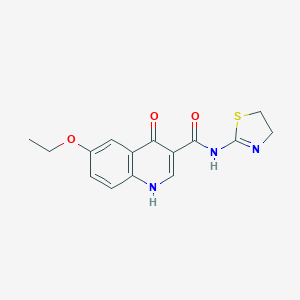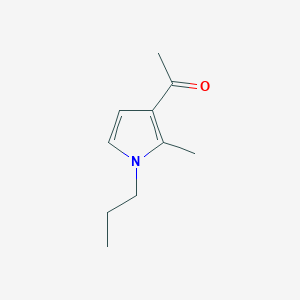
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone, also known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent stimulant that has gained popularity as a recreational drug due to its euphoric and psychoactive effects. However, it has also been the subject of scientific research due to its potential applications in medicine and neuroscience.
Mechanism of Action
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone acts as a potent inhibitor of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This results in an increase in the levels of these neurotransmitters, leading to the euphoric and stimulant effects associated with the drug.
Biochemical and Physiological Effects:
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been shown to have a range of biochemical and physiological effects. These include increased heart rate and blood pressure, hyperthermia, and changes in the levels of various hormones and neurotransmitters in the brain. Additionally, 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been shown to have neurotoxic effects, leading to the degeneration of neurons in certain areas of the brain.
Advantages and Limitations for Lab Experiments
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been used extensively in laboratory experiments due to its potent effects on the central nervous system. However, its use is limited by its potential neurotoxicity and the risk of addiction and abuse. Additionally, the variability of effects between different individuals and strains of animals can make it difficult to draw definitive conclusions from experiments.
Future Directions
There are several potential future directions for research on 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone. These include further investigations into its potential therapeutic applications, such as its use in the treatment of mood disorders and neurodegenerative diseases. Additionally, research into the neurotoxic effects of the drug and its potential for addiction and abuse is needed to better understand the risks associated with its use. Finally, the development of new and more effective treatments for addiction to 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone and other synthetic cathinones is an important area of research.
Synthesis Methods
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone can be synthesized through various methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The most common method involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and isopropylamine in the presence of a reducing agent such as sodium borohydride.
Scientific Research Applications
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been studied extensively for its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models, and it has been suggested as a potential treatment for depression, anxiety, and other mood disorders. Additionally, 1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone has been investigated for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders.
properties
CAS RN |
112722-70-0 |
|---|---|
Product Name |
1-(2-Methyl-1-propyl-1H-pyrrol-3-yl)ethanone |
Molecular Formula |
C10H15NO |
Molecular Weight |
165.23 g/mol |
IUPAC Name |
1-(2-methyl-1-propylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C10H15NO/c1-4-6-11-7-5-10(8(11)2)9(3)12/h5,7H,4,6H2,1-3H3 |
InChI Key |
ZJRRVDRNOOTDGI-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC(=C1C)C(=O)C |
Canonical SMILES |
CCCN1C=CC(=C1C)C(=O)C |
synonyms |
Ethanone, 1-(2-methyl-1-propyl-1H-pyrrol-3-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



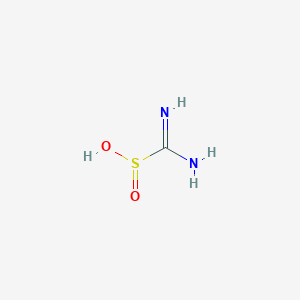
![5-[2-(Trifluoromethyl)phenyl]-2-furoic acid](/img/structure/B52505.png)

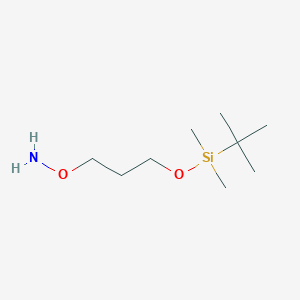

![2-Formyl-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B52514.png)


